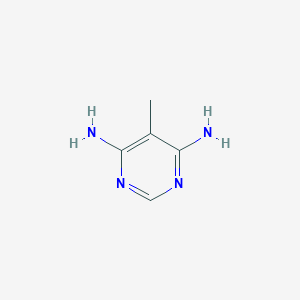

5-Methylpyrimidine-4,6-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CLI-095, also known as resatorvid or TAK-242, is a small-molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. It is a cyclohexene derivative that specifically suppresses TLR4 signaling, which is a pattern recognition receptor that recognizes bacterial lipopolysaccharide (LPS). The activation of TLR4 mainly leads to the synthesis of pro-inflammatory cytokines and chemokines .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: CLI-095 wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen Cyclohexenderivate beteiligt sind. Der spezifische Syntheseweg und die Reaktionsbedingungen sind proprietär und werden in der Öffentlichkeit nicht im Detail offengelegt. Es beinhaltet die Einarbeitung verschiedener funktioneller Gruppen, um die gewünschte Molekülstruktur zu erreichen .

Industrielle Produktionsmethoden: Die industrielle Produktion von CLI-095 beinhaltet die großtechnische chemische Synthese unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verbindung wird typischerweise in fester Form hergestellt und bei Raumtemperatur versandt. Nach Erhalt wird sie bei -20 °C gelagert, um die Stabilität zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: CLI-095 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: CLI-095 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können CLI-095 in seine reduzierten Formen umwandeln.

Substitution: CLI-095 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Verschiedene Nukleophile oder Elektrophile, abhängig von der gewünschten Substitution.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation oxidierte Derivate liefern, während Substitutionsreaktionen eine Vielzahl von substituierten Verbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives, including 5-Methylpyrimidine-4,6-diamine, exhibit significant anticancer properties. Research has shown that modifications at the 4 and 6 positions of the pyrimidine ring can enhance biological activity against various cancer cell lines. For instance, certain derivatives have demonstrated potent activity against breast cancer and leukemia cells through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Studies have reported that derivatives of this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. In vitro assays have shown that some derivatives possess IC50 values comparable to established anti-inflammatory drugs such as indomethacin .

Antimicrobial Activity

The antimicrobial potential of pyrimidine compounds is well-documented. This compound has been tested against various bacterial strains, showing promising results as a bacteriostatic agent. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through several methods, including multi-step reactions involving readily available starting materials such as acetamidine and diethyl malonate. Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound.

| Modification | Biological Activity | Reference |

|---|---|---|

| Methyl group at C5 | Enhanced stability and bioactivity | |

| Substitution at N4 | Increased anticancer potency | |

| Hydroxylation at C6 | Improved anti-inflammatory effects |

Study on Anticancer Effects

In a recent study, a series of this compound derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The results indicated that specific substitutions significantly increased cytotoxicity compared to the parent compound .

Investigation of Anti-inflammatory Mechanisms

Another research effort focused on evaluating the anti-inflammatory mechanisms of pyrimidine derivatives in animal models. The study demonstrated that these compounds effectively reduced paw edema in carrageenan-induced inflammation models, showcasing their potential as therapeutic agents for inflammatory diseases .

Wirkmechanismus

CLI-095 exerts its effects by specifically inhibiting TLR4 signaling. It attaches to cysteine 747 in the intracellular domain of TLR4, blocking both MyD88-dependent and TRIF-dependent pathways stimulated by LPS. This inhibition prevents the activation of nuclear factor kappa B (NF-κB) and the production of pro-inflammatory cytokines and chemokines .

Vergleich Mit ähnlichen Verbindungen

CLI-095 ist einzigartig in seiner spezifischen Hemmung der TLR4-Signalgebung. Ähnliche Verbindungen umfassen:

Eritoran: Ein weiterer TLR4-Antagonist, der die durch LPS induzierte Signalgebung hemmt.

LPS-RS: Ein synthetisches Lipid-A-Analog, das als TLR4-Antagonist wirkt.

TAK-242: Ein weiterer Name für CLI-095, der seine einzigartige Struktur und seinen Wirkmechanismus hervorhebt.

CLI-095 zeichnet sich durch seine hohe Spezifität und Potenz bei der Hemmung der TLR4-Signalgebung aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und für potenzielle therapeutische Anwendungen macht .

Biologische Aktivität

5-Methylpyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes two amino groups at the 4 and 6 positions of the pyrimidine ring. Its potential therapeutic applications span various fields, including oncology, antimicrobial therapy, and antiviral treatments.

Chemical Structure and Properties

The chemical formula of this compound is C6H9N5, with a molecular weight of approximately 153.17 g/mol. The presence of amino groups enhances its reactivity and interaction with biological targets.

Target Interactions

this compound interacts with several biological targets, primarily through enzyme inhibition and modulation of receptor functions. Pyrimidines are known to play crucial roles in nucleic acid synthesis and various metabolic pathways.

Biochemical Pathways

This compound is implicated in key biochemical pathways such as:

- Nucleic Acid Synthesis : Inhibition of enzymes involved in DNA and RNA synthesis.

- Enzyme Modulation : Interaction with various enzymes affecting metabolic processes.

Biological Activities

The biological activities of this compound include:

-

Antiviral Activity

Research indicates that this compound exhibits antiviral properties, potentially inhibiting viral replication through interference with viral enzymes . -

Anticancer Effects

Studies have shown that pyrimidine derivatives, including this compound, possess significant anticancer activity. For instance, compounds structurally related to it have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating potent activity . -

Antimicrobial Properties

The compound has displayed considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at specific concentrations .

Pharmacokinetics

Pharmacokinetic studies reveal important insights into the bioavailability and metabolism of this compound:

- Absorption : Promising oral bioavailability has been reported.

- Half-life : The compound exhibits a prolonged half-life, suggesting sustained action within the body.

- Clearance Rate : Studies indicate a low clearance rate, enhancing its therapeutic potential .

Table 1: Summary of Biological Activities

Notable Research Findings

A study conducted by Jame et al. evaluated the cytotoxicity of various pyrimidine derivatives on HepG2 (liver cancer), HCT-116 (colon cancer), and PC3 (prostate cancer) cell lines. The findings indicated that increasing concentrations led to enhanced sensitivity and reduced cell viability .

Another investigation into the antimicrobial efficacy showed that at concentrations of 200 μg/mL to 800 μg/mL, the synthesized compounds exhibited significant antibacterial action against both S. aureus and E. coli, indicating their potential use in treating bacterial infections .

Eigenschaften

IUPAC Name |

5-methylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-3-4(6)8-2-9-5(3)7/h2H,1H3,(H4,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIKBFQTZBUUHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.